molecular formula C12H11BrO3 B13574367 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one

Cat. No.: B13574367
M. Wt: 283.12 g/mol
InChI Key: AWBVGOYPLHBQRZ-NSCUHMNNSA-N
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Description

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom attached to the benzodioxin ring, which is further connected to a butenone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzodioxin ring play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone moiety

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

(E)-4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)but-3-en-2-one

InChI

InChI=1S/C12H11BrO3/c1-8(14)2-3-9-6-10(13)12-11(7-9)15-4-5-16-12/h2-3,6-7H,4-5H2,1H3/b3-2+

InChI Key

AWBVGOYPLHBQRZ-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C(=C1)Br)OCCO2

Canonical SMILES

CC(=O)C=CC1=CC2=C(C(=C1)Br)OCCO2

Origin of Product

United States

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